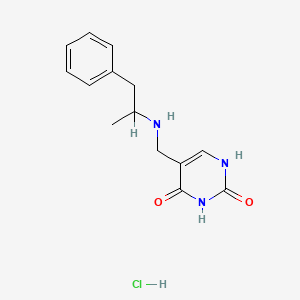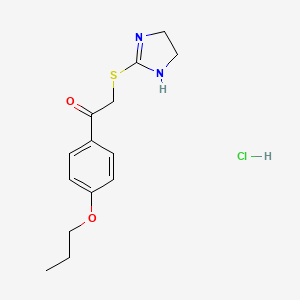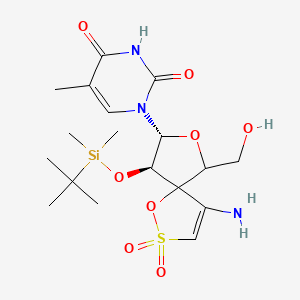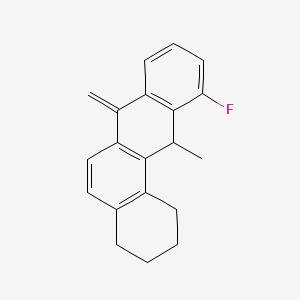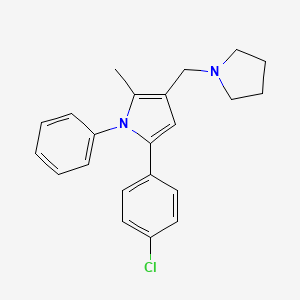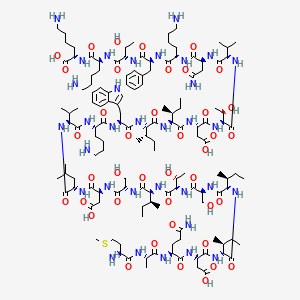
delta-Hemolysin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Delta-Hemolysin is a toxin produced by the bacterium Staphylococcus aureus. It is a member of the phenol-soluble modulins (PSMs) family and plays a crucial role in the pathogenesis of Staphylococcus aureus infections. This compound is known for its ability to lyse red blood cells, contributing to the bacterium’s virulence.
准备方法
Synthetic Routes and Reaction Conditions: Delta-Hemolysin is typically produced by Staphylococcus aureus during its growth. The gene encoding this compound is located within the RNAIII region of the agr operon. The production of this compound can be induced under specific growth conditions, such as in the presence of certain nutrients or environmental stresses.
Industrial Production Methods: Industrial production of this compound involves culturing Staphylococcus aureus strains under controlled conditions to maximize toxin production. The bacteria are grown in bioreactors, and the toxin is subsequently purified using techniques such as chromatography and mass spectrometry.
化学反应分析
Types of Reactions: Delta-Hemolysin primarily undergoes interactions with cell membranes, leading to cell lysis. It does not typically participate in traditional chemical reactions like oxidation, reduction, or substitution.
Common Reagents and Conditions: The activity of this compound is influenced by factors such as pH, temperature, and the presence of specific ions. For example, calcium ions can enhance the hemolytic activity of this compound.
Major Products Formed: The primary product of this compound activity is the lysis of red blood cells, resulting in the release of hemoglobin and other intracellular components.
科学研究应用
Delta-Hemolysin has several applications in scientific research:
Biology: It is used to study the mechanisms of bacterial virulence and host-pathogen interactions. Researchers use this compound to investigate how causes infections and evades the immune system.
Medicine: this compound is studied for its role in various infections, including skin infections, pneumonia, and sepsis. Understanding its mechanism of action can help in developing new therapeutic strategies.
Industry: this compound can be used in the development of diagnostic tools for detecting infections. It is also used in the production of vaccines and other immunological reagents.
作用机制
Delta-Hemolysin exerts its effects by integrating into the cell membranes of target cells, forming pores that disrupt membrane integrity. This leads to the leakage of cellular contents and ultimately cell death. The toxin targets specific receptors on the cell surface, and its activity is regulated by the agr operon in Staphylococcus aureus .
相似化合物的比较
Delta-Hemolysin is part of a family of toxins produced by Staphylococcus aureus, including alpha-Hemolysin, beta-Hemolysin, and gamma-Hemolysin.
Alpha-Hemolysin: Forms pores in cell membranes, leading to cell lysis. It is well-studied and known for its role in severe infections.
Beta-Hemolysin: Has sphingomyelinase activity, targeting sphingomyelin in cell membranes.
Gamma-Hemolysin: Comprises two components that form pores in leukocytes and erythrocytes.
This compound is unique in its ability to modulate the properties of bacterial membrane vesicles and its specific interactions with host cell membranes .
属性
CAS 编号 |
74838-20-3 |
|---|---|
分子式 |
C137H227N33O40S |
分子量 |
3008.5 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C137H227N33O40S/c1-22-69(12)104(129(201)158-94(62-101(182)183)124(196)169-110(76(19)174)135(207)162-103(68(10)11)128(200)157-91(59-98(144)177)118(190)148-83(44-32-36-51-138)115(187)153-89(57-78-40-28-27-29-41-78)121(193)168-109(75(18)173)134(206)150-84(45-33-37-52-139)114(186)151-87(137(209)210)47-35-39-54-141)165-132(204)107(72(15)25-4)163-122(194)90(58-79-63-145-82-43-31-30-42-80(79)82)154-116(188)85(46-34-38-53-140)149-127(199)102(67(8)9)161-120(192)88(56-66(6)7)152-119(191)92(60-99(178)179)156-125(197)95(64-171)159-131(203)106(71(14)24-3)167-136(208)111(77(20)175)170-126(198)96(65-172)160-130(202)105(70(13)23-2)166-133(205)108(73(16)26-5)164-123(195)93(61-100(180)181)155-117(189)86(48-49-97(143)176)147-112(184)74(17)146-113(185)81(142)50-55-211-21/h27-31,40-43,63,66-77,81,83-96,102-111,145,171-175H,22-26,32-39,44-62,64-65,138-142H2,1-21H3,(H2,143,176)(H2,144,177)(H,146,185)(H,147,184)(H,148,190)(H,149,199)(H,150,206)(H,151,186)(H,152,191)(H,153,187)(H,154,188)(H,155,189)(H,156,197)(H,157,200)(H,158,201)(H,159,203)(H,160,202)(H,161,192)(H,162,207)(H,163,194)(H,164,195)(H,165,204)(H,166,205)(H,167,208)(H,168,193)(H,169,196)(H,170,198)(H,178,179)(H,180,181)(H,182,183)(H,209,210)/t69-,70-,71-,72-,73-,74-,75+,76+,77+,81-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-/m0/s1 |
InChI 键 |
FWPKHBSTLJXXIA-CATQOQJWSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)N |
规范 SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCSC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride](/img/structure/B12779573.png)

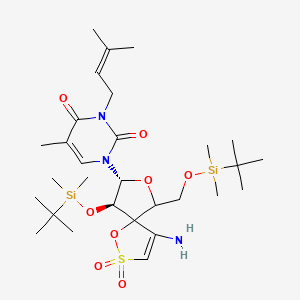
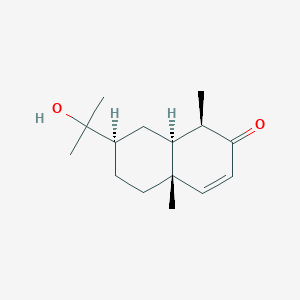
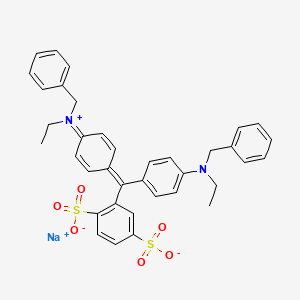
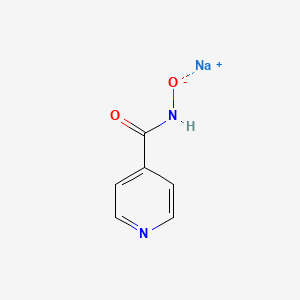
![2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol](/img/structure/B12779620.png)
